8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
8-[(2,6-Dimethyl-4-morpholinyl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C14H21N5O3 This compound is part of the purine family, which is known for its significant biological and pharmacological activities
Preparation Methods
The synthesis of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Morpholine Ring: This step involves the reaction of diethanolamine with sulfuric acid to form morpholine.
Alkylation: The morpholine ring is then alkylated with 2,6-dimethylchloromethyl ether to introduce the dimethyl groups.
Purine Ring Formation: The final step involves the cyclization of the intermediate with ethyl isocyanate to form the purine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
8-[(2,6-Dimethyl-4-morpholinyl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogens or other nucleophiles replace the dimethyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-[(2,6-Dimethyl-4-morpholinyl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[(2,6-Dimethyl-4-morpholinyl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound binds to purine receptors and inhibits the activity of certain enzymes, leading to various biological effects . The pathways involved include signal transduction and gene expression regulation .
Comparison with Similar Compounds
8-[(2,6-Dimethyl-4-morpholinyl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
Theophylline: Similar to caffeine, theophylline is a purine derivative but differs in its substitution pattern.
The uniqueness of 8-[(2,6-Dimethyl-4-morpholinyl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific structural features, which confer distinct biological and chemical properties .
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-6-21-12(9-20-7-10(2)24-11(3)8-20)17-14-13(21)15(22)19(5)16(23)18(14)4/h10-11H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZGMQFPDUGGMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(OC(C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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